Trimethylpropylammonium Bis(trifluoromethanesulfonyl)imide

Description

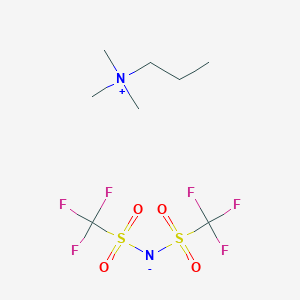

Trimethylpropylammonium Bis(trifluoromethanesulfonyl)imide (CAS RN 268536-05-6) is a room-temperature ionic liquid (RTIL) with the molecular formula C₈H₁₆F₆N₂O₄S₂ and a molecular weight of 382.34 g/mol. It consists of a trimethylpropylammonium cation paired with a bis(trifluoromethanesulfonyl)imide (TFSI) anion. This compound is characterized by its low viscosity (60.7 mPa·s at 25°C), moderate ionic conductivity (0.32 S/m at 20°C), and a melting point of 16.7–19°C, depending on purity and measurement conditions . Its high thermal stability and wide electrochemical window (up to 4.5 V) make it a promising candidate for lithium-ion battery electrolytes, where it enhances safety by replacing flammable organic solvents . Additionally, its surface molecular ordering, observed via high-resolution Rutherford backscattering spectroscopy, suggests unique interfacial properties beneficial for electrochemical applications .

Propriétés

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;trimethyl(propyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N.C2F6NO4S2/c1-5-6-7(2,3)4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-6H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLGAVZONHCOQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16F6N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693719 | |

| Record name | N,N,N-Trimethylpropan-1-aminium bis(trifluoromethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268536-05-6 | |

| Record name | N,N,N-Trimethylpropan-1-aminium bis(trifluoromethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylpropylammonium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of Trimethylpropylammonium Bis(trifluoromethanesulfonyl)imide typically follows a two-step approach:

Preparation of Bis(trifluoromethanesulfonyl)imide Salts

Bis(trifluoromethanesulfonyl)imide salts are often prepared starting from trifluoromethanesulfonyl precursors. Several methods have been reported:

Lithium Bis(trifluoromethanesulfonyl)imide Synthesis via One-Pot Method:

A patented method describes a one-pot synthesis involving the reaction of trifluoromethane gas with alkyl lithium in a nonpolar solvent at low temperatures (-70°C to -50°C) to form trifluoromethyl lithium, which then reacts with lithium bis(fluorosulfonyl)imide to yield lithium bis(trifluoromethanesulfonyl)imide as a white solid after filtration and vacuum drying. This method simplifies the process, improves purity, and is suitable for scale-up.

Parameter Range/Details Reaction Temperature -70°C to -50°C Reaction Time 3 to 9 hours Solvents Toluene, xylene, nitrotoluene, diethyl ether, methyl tert-butyl ether, tetrafluoropropyl ether Alkyl Lithium Types Methyl lithium, ethyl lithium, butyl lithium, isobutyl lithium, tert-butyl lithium Molar Ratio (Alkyl Li : Li bis(fluorosulfonyl)imide) 2.1–2.5 : 1.0 Purification and Neutralization:

After crude bis(trifluoromethanesulfonyl)imide is obtained, purification is done via column chromatography using resin adsorbents in stainless steel exchange columns at 20–30°C and flow rates of 0.5–2 bed volumes per hour. The purified acid is then neutralized with alkaline metal sources (e.g., lithium hydroxide) to form the corresponding salt, followed by drying.

Quaternization and Anion Exchange to Form Trimethylpropylammonium Salt

-

Trimethylpropylamine is reacted with an alkylating agent (such as an alkyl bistriflimide or alkyl halide) to form the quaternary ammonium cation. Recent advances show that halide-free synthesis methods are preferred to avoid halide contamination, which is detrimental in sensitive applications.

Halide-Free Continuous Synthesis:

A novel halide-free synthetic method involves a two-step, solvent-free quaternization of amines with alkyl bistriflimides at elevated temperatures (up to 80°C), achieving full conversion in as little as 30 minutes with high yields (86–99%). This method allows continuous flow operation, enhancing scalability and purity.

In Vivo Formulation Preparation:

For biological or in vivo applications, stock solutions of this compound can be prepared by dissolving the compound in DMSO, followed by sequential addition of solvents such as PEG300, Tween 80, and water or corn oil, ensuring clarity at each step. Physical methods like vortexing or ultrasound aid dissolution.

Representative Data Table: Stock Solution Preparation

| Amount of Compound (mg) | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 2.6155 | 13.0774 | 26.1547 |

| 5 mM Solution Volume (mL) | 0.5231 | 2.6155 | 5.2309 |

| 10 mM Solution Volume (mL) | 0.2615 | 1.3077 | 2.6155 |

Note: Volumes calculated based on molecular weight and desired molarity for preparation of stock solutions in DMSO or other solvents.

Summary of Key Preparation Steps and Conditions

| Step | Description | Conditions/Notes |

|---|---|---|

| Preparation of Li NTf2 | One-pot reaction of trifluoromethane with alkyl lithium, reaction with lithium bis(fluorosulfonyl)imide | -70°C to -50°C, 3–9 h, nonpolar solvents |

| Purification of NTf2 acid | Column chromatography using amino resin adsorbents | 20–30°C, 0.5–2 BV/h flow rate |

| Neutralization | Reaction of purified acid with alkaline metal source | Followed by drying to obtain metal salt |

| Quaternization | Reaction of trimethylpropylamine with alkyl bistriflimide or alkyl halide | Halide-free method preferred, solvent-free, 50–80°C, 30 min to several hours |

| Formulation preparation | Dissolution in DMSO, sequential addition of co-solvents (PEG300, Tween 80, water or corn oil) | Ensure clarity at each step, use vortex/ultrasound if needed |

Research Findings and Advantages

The one-pot lithium bis(trifluoromethanesulfonyl)imide synthesis reduces complexity, improves product purity (>99%), and lowers production costs, enabling industrial scalability.

The halide-free quaternization method avoids halide contamination, increases atom economy, reduces waste, and is adaptable to continuous flow reactors, enhancing safety and scalability.

Purification by resin column chromatography ensures high purity of the bis(trifluoromethanesulfonyl)imide acid, critical for subsequent neutralization and salt formation.

The preparation methods allow the production of high-quality this compound suitable for sensitive applications, including in vivo formulations.

Analyse Des Réactions Chimiques

Types of Reactions

Trimethylpropylammonium Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonyl groups are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles like sodium hydride and reducing agents like lithium aluminum hydride . The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted ammonium salts .

Applications De Recherche Scientifique

Electrolytes for Energy Storage

Overview : TMPA-Tf2N is widely used as an electrolyte in lithium-ion batteries. Its ionic conductivity and electrochemical stability are crucial for enhancing battery performance.

Key Benefits :

- High Conductivity : TMPA-Tf2N exhibits superior ionic conductivity compared to traditional electrolytes.

- Thermal Stability : The compound remains stable at elevated temperatures, reducing the risk of thermal runaway in batteries.

Case Study : Research indicates that incorporating TMPA-Tf2N into lithium-ion batteries significantly improves charge-discharge efficiency and cycle life compared to conventional electrolytes .

| Property | Value |

|---|---|

| Ionic Conductivity | 26 mS/m |

| Thermal Stability | Stable up to 200°C |

| Viscosity (25°C) | 673 mPa·s |

Green Solvents

Overview : As a solvent, TMPA-Tf2N offers an environmentally friendly alternative to traditional organic solvents in various chemical reactions.

Key Benefits :

- Reduced Environmental Impact : Its use minimizes hazardous waste production.

- Enhanced Solubility : It improves the solubility of polar and non-polar compounds.

Applications in Organic Synthesis : TMPA-Tf2N has been successfully utilized in solvent extraction processes for platinum group metals, demonstrating its effectiveness in separating valuable metals from complex mixtures .

Ion Exchange Applications

Overview : TMPA-Tf2N is employed in ion exchange membranes, which are critical components in fuel cells and water purification systems.

Key Benefits :

- Efficient Ion Transport : The compound facilitates rapid ion transport, enhancing the performance of fuel cells.

- Separation Efficiency : It improves the selectivity and efficiency of ion exchange processes.

Pharmaceutical Development

Overview : In the pharmaceutical industry, TMPA-Tf2N plays a significant role in drug formulation and delivery systems.

Key Benefits :

- Improved Bioavailability : The compound enhances the solubility of active pharmaceutical ingredients (APIs), leading to better absorption rates.

- Stability in Formulations : Its thermal stability contributes to the longevity of drug formulations.

Material Science

Overview : TMPA-Tf2N is utilized in developing advanced materials, including polymers and composites.

Key Benefits :

- Enhanced Durability : Materials developed with TMPA-Tf2N exhibit improved mechanical properties.

- Versatile Applications : It can be used in coatings, adhesives, and other composite materials.

Mécanisme D'action

The mechanism by which Trimethylpropylammonium Bis(trifluoromethanesulfonyl)imide exerts its effects involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to act as a strong ionic conductor, facilitating the transport of ions in electrochemical systems . This property is particularly valuable in applications such as energy storage and conversion .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Trimethylpropylammonium Bis(trifluoromethanesulfonyl)imide is compared below with structurally related ionic liquids (ILs) and ammonium-TFSI salts, focusing on physicochemical properties, electrochemical performance, and applications.

Table 1: Key Properties of Trimethylpropylammonium-TFSI and Analogous Compounds

Key Findings:

Viscosity and Conductivity

- Trimethylpropylammonium-TFSI exhibits lower viscosity (60.7 mPa·s) compared to PP13-TFSI (85.3 mPa·s) and Tributyldodecylphosphonium-TFSI (252 mPa·s), which enhances ion mobility in battery electrolytes . However, BMIM-TFSI (52 mPa·s) outperforms it in fluidity due to the imidazolium cation’s planar structure .

- Its conductivity (0.32 S/m) is superior to PP13-TFSI (0.28 S/m) and BmaTFSI (0.25 S/m), but lower than BMIM-TFSI (0.40 S/m) .

Thermal and Electrochemical Stability

- Trimethylpropylammonium-TFSI has a higher melting point (16.7–19°C) than BMIM-TFSI (-4°C) and PP13-TFSI (-15°C), limiting its low-temperature applications but ensuring stability at moderate temperatures .

- Its electrochemical window (~4.5 V) is comparable to PP13-TFSI and wider than BMIM-TFSI (~4.0 V), making it suitable for high-voltage LiCo1/3Mn1/3Ni1/3O2 cathodes .

Structural and Surface Properties

- Unlike BMIM-TFSI, which forms disordered interfacial layers on graphite, Trimethylpropylammonium-TFSI exhibits surface molecular ordering, reducing charge transfer resistance in batteries .

- The absence of ether or hydroxyl groups in its structure (unlike N-Trimethyl-N-(2-methoxyethyl)ammonium-TFSI) minimizes hygroscopicity and side reactions with lithium metal .

Synthesis and Purity

- Trimethylpropylammonium-TFSI is synthesized via metathesis of Trimethylpropylammonium bromide and LiTFSI, a simpler process than multi-step syntheses for phosphazene or pyrrolidinium ILs .

- Its purity (>99%) exceeds BmaTFSI (>98.5%) and matches PP13-TFSI, ensuring consistent performance in sensitive applications like pharmaceuticals .

Activité Biologique

Trimethylpropylammonium bis(trifluoromethanesulfonyl)imide (TMPA-Tf2N) is an ionic liquid known for its unique properties, including high thermal stability and low volatility. Its molecular formula is C8H16F6N2O4S2, with a molecular weight of 382.34 g/mol. This compound has garnered attention in various fields, particularly in biological applications, due to its potential as a solvent and medium for biochemical reactions and drug delivery systems.

TMPA-Tf2N is characterized by its ionic nature, which contributes to its solubility and interaction with biological molecules. The compound's structure allows it to facilitate ion transport, making it suitable for applications in electrochemical systems.

| Property | Value |

|---|---|

| Molecular Formula | C8H16F6N2O4S2 |

| Molecular Weight | 382.34 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in polar solvents |

| Thermal Stability | High |

The biological activity of TMPA-Tf2N is primarily attributed to its ability to interact with various biomolecules. Its ionic nature allows it to form complexes with proteins and nucleic acids, potentially influencing their stability and function. Additionally, TMPA-Tf2N has been shown to affect membrane dynamics, which may enhance drug delivery mechanisms.

Applications in Biological Systems

- Drug Delivery Systems : TMPA-Tf2N is being explored as a medium for drug formulation due to its ability to solubilize hydrophobic drugs, thereby improving their bioavailability.

- Biomaterials Development : The compound has been utilized in the development of new biomaterials that exhibit enhanced mechanical properties and biocompatibility.

- Electrochemical Applications : TMPA-Tf2N's ionic properties make it suitable for use in biosensors and other electrochemical devices.

Case Study 1: Drug Solubilization

A study investigated the solubilization of poorly soluble drugs using TMPA-Tf2N as a solvent. The results indicated a significant increase in the solubility of several compounds, demonstrating the potential of TMPA-Tf2N in pharmaceutical applications .

Case Study 2: Membrane Interaction

Research on the interaction of TMPA-Tf2N with lipid bilayers showed that the ionic liquid could alter membrane fluidity and permeability. This property could be harnessed for enhancing drug absorption across biological membranes .

Comparative Analysis with Similar Compounds

TMPA-Tf2N can be compared with other ionic liquids such as tripropylammonium bis(trifluoromethanesulfonyl)imide (TPA-Tf2N). While both compounds share similar anionic components, their cationic structures lead to differences in solubility and biological interactions.

Table 2: Comparison of TMPA-Tf2N and TPA-Tf2N

| Property | TMPA-Tf2N | TPA-Tf2N |

|---|---|---|

| Cation Structure | Trimethylpropylammonium | Tripropylammonium |

| Solubility | Higher in polar solvents | Moderate |

| Membrane Interaction | Enhanced fluidity | Moderate effect |

Future Directions

Research into TMPA-Tf2N's biological activity is still evolving. Future studies should focus on:

- Toxicology Assessments : Evaluating the long-term effects of TMPA-Tf2N on human cells and organisms.

- Mechanistic Studies : Understanding the detailed mechanisms by which TMPA-Tf2N interacts with biological systems.

- Formulation Development : Exploring its potential in various pharmaceutical formulations beyond drug solubilization.

Q & A

Q. What are the standard methods for synthesizing and purifying Trimethylpropylammonium Bis(trifluoromethanesulfonyl)imide (TMPA-TFSI)?

TMPA-TFSI is typically synthesized via metathesis reactions. For example, Trimethylpropylammonium bromide (TMPA-Br) is reacted with lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in aqueous or polar aprotic solvents. The product is purified via repeated washing with deionized water to remove residual LiBr, followed by vacuum drying at elevated temperatures (e.g., 80°C for 24 hours) to achieve >99% purity. Characterization via ¹H/¹⁹F NMR and ion chromatography ensures halide content <20 ppm .

Q. How are viscosity and ionic conductivity of TMPA-TFSI measured experimentally?

Viscosity is quantified using rotational viscometry at 25°C, with TMPA-TFSI reporting 60.7 mPa·s. Ionic conductivity is determined via impedance spectroscopy in a symmetric cell (e.g., platinum electrodes) across a frequency range (1 Hz–1 MHz), yielding 0.32 S/m at 20°C. Calibration against standard electrolytes (e.g., KCl solutions) ensures accuracy .

Q. What role does TMPA-TFSI play in lithium-ion battery electrolytes?

TMPA-TFSI serves as an ionic liquid (IL) electrolyte base due to its low melting point (16.7°C) and moderate ionic conductivity. When mixed with LiTFSI, it forms a stable electrolyte with enhanced thermal stability compared to conventional organic solvents. Electrochemical stability tests (cyclic voltammetry) confirm a wide operational window (~5 V vs. Li/Li+), suitable for high-voltage applications .

Advanced Research Questions

Q. How can molecular ordering at the surface of TMPA-TFSI impact electrochemical performance?

High-resolution Rutherford backscattering spectroscopy (HRBS) reveals that TMPA-TFSI exhibits anisotropic molecular ordering at liquid-solid interfaces. Surface cations align preferentially, creating ion-conduction pathways that differ from bulk behavior. This ordering can reduce interfacial resistance in batteries but may require optimization via substrate functionalization (e.g., graphene coatings) .

Q. How should researchers resolve conflicting thermal stability data for TMPA-TFSI-based electrolytes?

Contradictions in thermal degradation onset temperatures (e.g., 250°C vs. 300°C) arise from experimental conditions. Standardize testing using thermogravimetric analysis (TGA) at controlled heating rates (e.g., 10°C/min under N₂) and compare with structurally similar ILs (e.g., imidazolium-TFSI). Complementary differential scanning calorimetry (DSC) identifies exothermic decomposition events, while evolved gas analysis (EGA) detects volatile byproducts (e.g., SO₂, CF₃ radicals) .

Q. What advanced techniques characterize ion-pairing dynamics in TMPA-TFSI/LiTFSI mixtures?

Raman spectroscopy and molecular dynamics (MD) simulations quantify Li⁺ coordination. In dilute LiTFSI/TMPA-TFSI systems, Li⁺ preferentially binds to TFSI⁻ anions, forming [Li(TFSI)₂]⁻ complexes. At higher concentrations (>1 M), cation-anion networks dominate, reducing ionic mobility. Neutron scattering and pulsed-field gradient NMR further validate diffusion coefficients .

Q. How does TMPA-TFSI interact with sulfolane-based electrolytes, and what are the implications for transport properties?

In sulfolane mixtures, TMPA-TFSI’s bulky cation disrupts solvent-Li⁺ interactions, enhancing Li⁺ transference numbers. Electrochemical impedance spectroscopy (EIS) and Walden plot analysis show that ionic conductivity peaks at intermediate concentrations (~1 M) due to a balance between ion dissociation and viscosity increases. Compare with sulfolane-LiPF₆ systems to assess performance trade-offs .

Methodological Considerations

- Data Reproducibility : Ensure IL purity via Karl Fischer titration (<100 ppm H₂O) and halide contamination checks (e.g., AgNO₃ precipitation). Batch-to-batch variability in commercial TMPA-TFSI necessitates in-house synthesis for critical studies .

- Controlled Experiment Design : For thermal abuse tests, use hermetically sealed cells to prevent moisture uptake, which accelerates degradation. Cross-reference fire safety protocols (e.g., ISO 2719) for IL flammability assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.